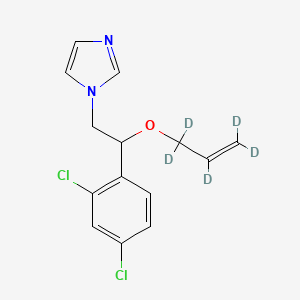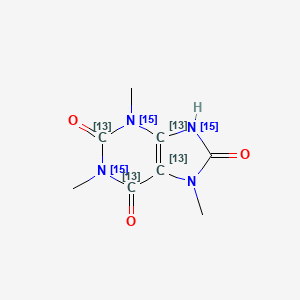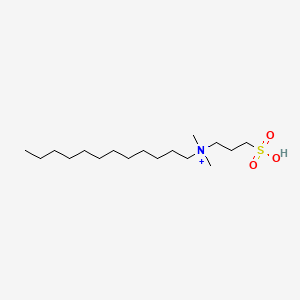
Dodecyldimethyl(3-sulfopropyl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecyldimethyl(3-sulfopropyl)azanium typically involves the reaction of dodecylamine with 1,3-propanesultone. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the zwitterionic compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyldimethyl(3-sulfopropyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecyldimethyl(3-sulfopropyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in micellar catalysis.
Biology: Employed in protein solubilization and membrane protein studies due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, personal care products, and as an emulsifying agent.
Mécanisme D'action
The mechanism of action of dodecyldimethyl(3-sulfopropyl)azanium is primarily based on its surfactant properties. The compound forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules. This property is exploited in various applications, such as solubilizing hydrophobic drugs or proteins. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating their solubilization and stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauryl sulfobetaine: Another zwitterionic surfactant with similar properties and applications.
Cocamidopropyl betaine: Commonly used in personal care products as a surfactant and foam booster.
Dodecyltrimethylammonium chloride: A cationic surfactant used in various industrial applications.
Uniqueness
Dodecyldimethyl(3-sulfopropyl)azanium stands out due to its zwitterionic nature, which provides it with unique solubilizing properties and compatibility with a wide range of pH conditions. This makes it particularly useful in applications where pH stability is crucial .
Propriétés
Formule moléculaire |
C17H38NO3S+ |
|---|---|
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
dodecyl-dimethyl-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3/p+1 |
Clé InChI |
IZWSFJTYBVKZNK-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




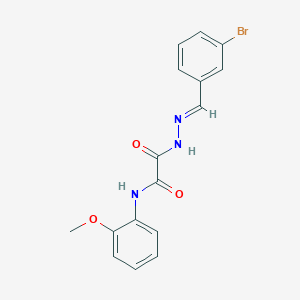
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)

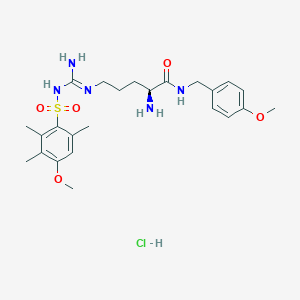
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
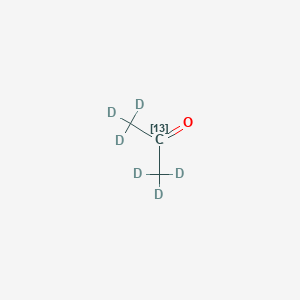
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
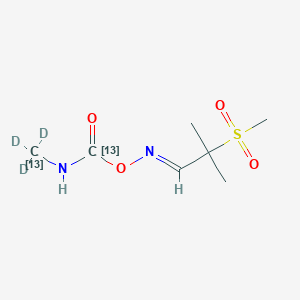
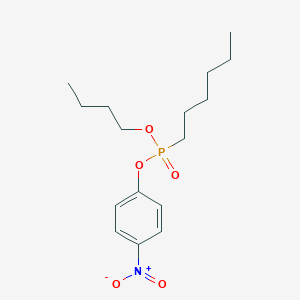
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
